molecular formula C23H27N7O3S B10821640 (1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol

(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol

Cat. No.: B10821640
M. Wt: 481.6 g/mol
InChI Key: MUHWRSWKWURVPP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of IACS-9439 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .

Chemical Reactions Analysis

IACS-9439 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

IACS-9439 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of CSF1R and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of CSF1R in macrophage differentiation and function.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in reducing tumor-associated macrophages and promoting an anti-tumor immune response.

    Industry: Utilized in the development of new drugs targeting CSF1R and related pathways

Mechanism of Action

IACS-9439 exerts its effects by selectively inhibiting CSF1R, a receptor tyrosine kinase involved in the differentiation and survival of macrophages. By blocking CSF1R, IACS-9439 reduces the number of protumor, immune-suppressive M2 macrophages and promotes the polarization of macrophages toward the M1 phenotype, which has anti-tumor properties. This mechanism involves the modulation of the CSF1-CSF1R signaling pathway, leading to changes in macrophage function and tumor growth inhibition .

Comparison with Similar Compounds

IACS-9439 is unique in its high selectivity and oral bioavailability compared to other CSF1R inhibitors. Similar compounds include:

IACS-9439 stands out due to its exquisite selectivity and effectiveness in promoting macrophage polarization toward the M1 phenotype, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C23H27N7O3S

Molecular Weight

481.6 g/mol

IUPAC Name

(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C23H27N7O3S/c1-30-12-15(11-25-30)27-22-24-8-7-14(26-22)13-33-16-9-19(32-2)21-20(10-16)34-23(29-21)28-17-5-3-4-6-18(17)31/h7-12,17-18,31H,3-6,13H2,1-2H3,(H,28,29)(H,24,26,27)/t17-,18-/m0/s1

InChI Key

MUHWRSWKWURVPP-ROUUACIJSA-N

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)COC3=CC(=C4C(=C3)SC(=N4)N[C@H]5CCCC[C@@H]5O)OC

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)COC3=CC(=C4C(=C3)SC(=N4)NC5CCCCC5O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.